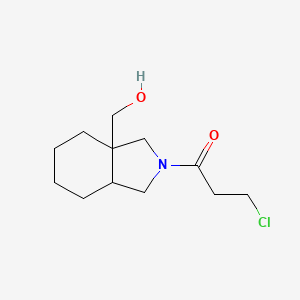
3-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Descripción general
Descripción
3-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is a synthetic compound that has been studied for its potential applications in the fields of medicine and chemistry. It is a member of the isoindoline class of compounds, which are known for their ability to interact with a variety of biological molecules. This compound has been studied for its ability to interact with proteins, enzymes, and other molecules in the body, and its potential to be used as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques: The compound and its derivatives can be synthesized through various methods. For instance, Sato et al. (1988) describe the synthesis of isoindoles via acid or base-induced cyclization of 2-cyanobenzaldehyde with alcohols, a technique potentially applicable to the synthesis of similar compounds (Sato et al., 1988).
- Antimicrobial and Antiradical Activity: Čižmáriková et al. (2020) explored the synthesis and biological activity of compounds structurally related to 3-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one, demonstrating potential antimicrobial and antiradical properties (Čižmáriková et al., 2020).
Potential Applications in Optical Technology
- Optical Device Applications: Rahulan et al. (2014) synthesized a novel compound with nonlinear optical properties, suggesting the potential use of similar compounds, like 3-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one, in optical device applications such as optical limiters (Rahulan et al., 2014).
Transformation in Organic Chemistry
- Chemical Transformation: Mollet et al. (2011) discussed the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into other compounds, indicating the versatility of chloro-substituted compounds in organic synthesis (Mollet et al., 2011).
Applications in Flavoring and Aromatics
- Tobacco Flavoring: Zhao Yu (2010) reported the synthesis of a compound related to 3-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one, demonstrating its use as a tobacco additive, suggesting potential application in flavor and fragrance industries (Zhao Yu, 2010).
Research in Medicinal Chemistry
- Fatty Acid Amide Hydrolase Inhibitors: Garzinsky et al. (2018) explored the synthesis of compounds for inhibiting fatty acid amide hydrolase, which could indicate similar research applications for 3-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one in the field of medicinal chemistry (Garzinsky et al., 2018).
Propiedades
IUPAC Name |
1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c13-6-4-11(16)14-7-10-3-1-2-5-12(10,8-14)9-15/h10,15H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSDUMCJXRLTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)C(=O)CCCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478821.png)
![5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1478824.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-amine](/img/structure/B1478826.png)
![5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478828.png)

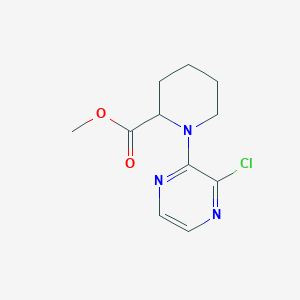
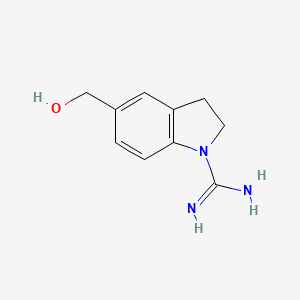

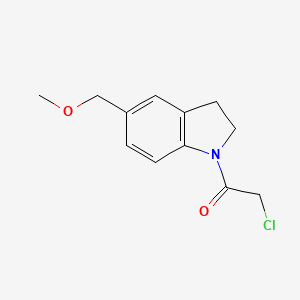

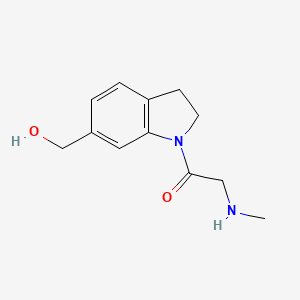
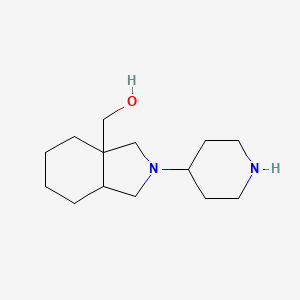
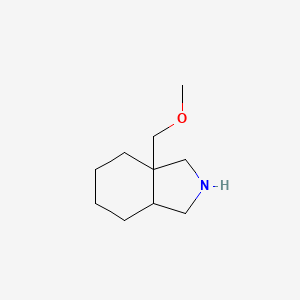
![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478843.png)